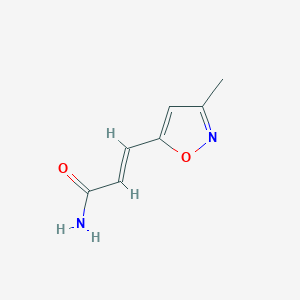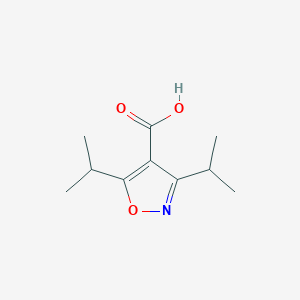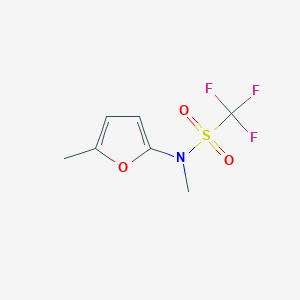
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide is a fluorinated sulfonamide compound It is characterized by the presence of trifluoromethyl and furan moieties, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with a suitable furan derivative under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride and N-methyl-5-methylfuran-2-amine as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. The furan ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but with a phenyl group instead of a furan ring.
1,1,1-Trifluoro-N-methylmethanesulfonamide: Lacks the furan ring, making it less complex.
1,1,1-Trifluoro-N-(5-methylfuran-2-yl)methanesulfonamide: Similar but without the N-methyl group.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide is unique due to the combination of trifluoromethyl, sulfonamide, and furan moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H8F3NO3S |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H8F3NO3S/c1-5-3-4-6(14-5)11(2)15(12,13)7(8,9)10/h3-4H,1-2H3 |
InChI Key |
MECPWHIQBLTPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(C)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


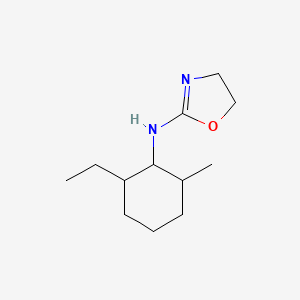
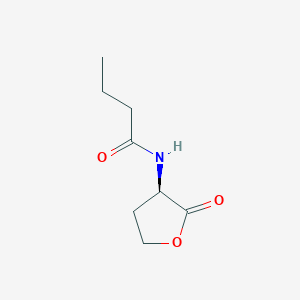
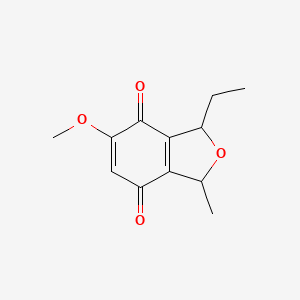
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
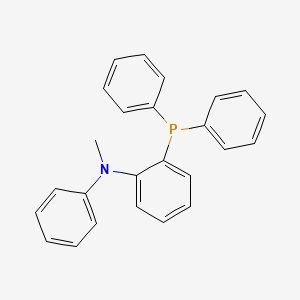

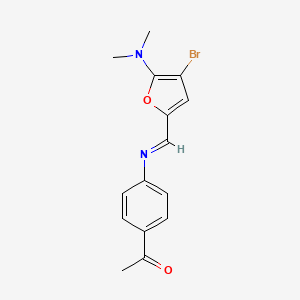
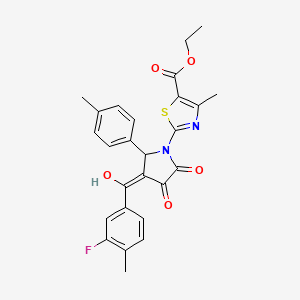
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
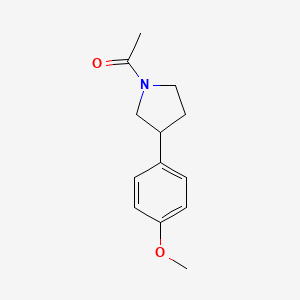
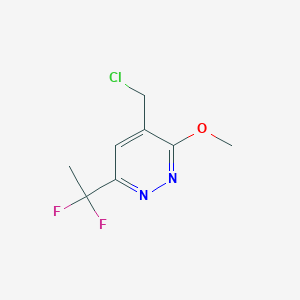
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
